5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound is a complex polycyclic structure featuring a tricyclic core with fused heterocyclic rings, a 4-chlorophenylsulfonyl group, a cyclopentyl substituent, and an imino group. The sulfonyl group likely enhances polarity and hydrogen-bonding capacity, while the cyclopentyl moiety may contribute to lipophilicity and steric bulk, influencing binding interactions or solubility .
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S/c1-14-6-11-20-26-22-18(23(29)27(20)13-14)12-19(21(25)28(22)16-4-2-3-5-16)32(30,31)17-9-7-15(24)8-10-17/h6-13,16,25H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDIENLNRMKFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C4CCCC4)S(=O)(=O)C5=CC=C(C=C5)Cl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606956-05-2 | |
| Record name | 3-[(4-CHLOROPHENYL)SULFONYL]-1-CYCLOPENTYL-2-IMINO-8-METHYL-1,2-DIHYDRO-5H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-5-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, which could have implications for drug development. In medicine, the compound’s unique structure makes it a candidate for the development of new therapeutic agents. Additionally, it has industrial applications in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways that are crucial for cell function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(4-Fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one (CAS 862488-54-8)
- Structural Differences: Halogen Substitution: The 4-chlorophenyl group in the target compound is replaced with a 4-fluorophenyl group. Fluorine’s higher electronegativity may reduce electron density in the sulfonyl region compared to chlorine, altering reactivity or intermolecular interactions.
- Implications :
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) and Hydroxy Analog
- Structural Differences :
- Heteroatom Composition : The tricyclic core incorporates sulfur (dithia) instead of additional nitrogen or oxygen atoms.
- Substituents : A 4-methoxyphenyl or 4-hydroxyphenyl group replaces the 4-chlorophenylsulfonyl moiety.
- Implications :
- Sulfur atoms may introduce stronger van der Waals interactions but weaker hydrogen-bonding capacity compared to sulfonyl groups.
- Methoxy/hydroxy substituents could enhance solubility via polar interactions, while the hydroxyl group may participate in hydrogen-bonding networks, as described in graph set analyses of crystalline materials .
Pesticide Analogs with Chlorophenyl Motifs
- Example: Triticonazole (5-((4-chlorophenyl)methylene)-2,2-dimethyl-1-(1H-1,2,4-triazole-1-ylmethyl)cyclopentanol)
- Structural Differences :
- A triazole ring replaces the tricyclic core, and the sulfonyl group is absent.
- Implications: The triazole ring in pesticides often targets cytochrome P450 enzymes, suggesting that the tricyclic core in the target compound might serve a distinct mechanistic role.
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects : Chlorine’s polarizability compared to fluorine may enhance dispersion forces in the target compound, favoring crystal packing or protein-ligand interactions .
- Steric and Solubility Trade-offs : The cyclopentyl group in the target compound likely reduces solubility compared to the dimethylated fluoro analog but could improve binding specificity in biological targets.
- Hydrogen-Bonding Networks: The imino and sulfonyl groups in the target compound may form robust hydrogen-bonding motifs, as inferred from Etter’s graph set analysis, which could stabilize crystalline phases or molecular recognition processes .
Biological Activity
The compound 5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule with notable biological activities. This article provides an in-depth overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a sulfonamide group, which is often associated with various pharmacological activities.
Key Structural Features
- Sulfonamide Group : Known for antibacterial properties.
- Cyclopentyl Ring : Contributes to the compound's lipophilicity and biological activity.
- Triazatricyclo Framework : Imparts unique steric and electronic properties that may influence interaction with biological targets.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties against various bacterial strains. A study highlighted its effectiveness against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity levels. The results are summarized in the following table:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. Notably, it has shown strong inhibitory activity against:
- Acetylcholinesterase (AChE) : An important target for treating Alzheimer's disease.
- Urease : Inhibition of this enzyme is crucial for managing urinary tract infections and related conditions.
Enzyme Inhibition Data
| Enzyme | IC50 Value (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 | 21.25 ± 0.15 (Thiourea) |
| Urease | 1.13 ± 0.003 | N/A |
The data indicates that the compound exhibits a significantly lower IC50 value compared to the reference standard, suggesting its potential as a lead compound for drug development.
Case Studies and Research Findings
Several studies have investigated the pharmacological behavior of compounds similar to 5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one . For instance:
- Anticancer Activity : Compounds containing similar structural motifs have been reported to possess anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest.
- Hypoglycemic Effects : Some derivatives have demonstrated the ability to lower blood glucose levels in diabetic models, indicating potential use in diabetes management.
- Diuretic Action : The sulfonamide functionality has been linked to diuretic effects, which can be beneficial in treating hypertension and edema.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
